安卡西替尼

描述

Amcasertib is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It has shown significant promise as a therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .

科学研究应用

Amcasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.

作用机制

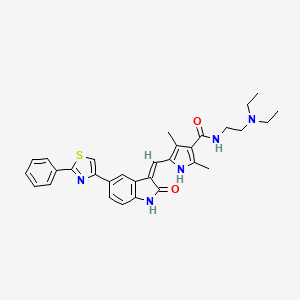

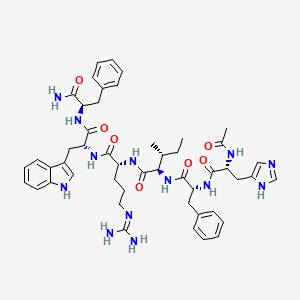

Amcasertib, also known as “1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[[1,2-dihydro-2-oxo-5-(2-phenyl-4-thiazolyl)-3H-indol-3-ylidene]methyl]-2,4-dimethyl-”, is an orally administered primary class stemness kinase inhibitor .

Target of Action

Amcasertib primarily targets NANOG and various cancer stem cell pathways . NANOG is a critical transcription factor associated with pluripotency and plays a significant role in ovarian cancer tumorigenesis .

Mode of Action

Amcasertib interacts with its targets by specifically inhibiting serine-threonine stemness kinases . This inhibition effectively targets NANOG and various cancer stem cell pathways .

Biochemical Pathways

The biochemical pathways affected by Amcasertib are those related to cancer stem cells. By inhibiting serine-threonine stemness kinases, Amcasertib disrupts the pathways that control stem-cell replication, survival, and differentiation .

Result of Action

Amcasertib exhibits significant antiproliferative effects and induces apoptosis in ovarian cancer and cancer stem cells . It causes G1 phase arrest and impedes colony formation . Additionally, Amcasertib effectively inhibits spheroid growth . Notably, it demonstrates the ability to suppress invasion and migration .

Action Environment

The action environment of Amcasertib is primarily within ovarian cancer cells and cancer stem cells . The suppression of Nanog-mediated stem cell-like features by Amcasertib is particularly pronounced in ER-negative ovarian cancer and cancer stem cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the genetic profiles of the cancer cells .

生化分析

Biochemical Properties

Amcasertib plays a significant role in biochemical reactions by specifically inhibiting serine-threonine stemness kinases. This inhibition targets NANOG, a critical transcription factor associated with pluripotency and cancer stem cell pathways . By inhibiting NANOG, Amcasertib disrupts the self-renewal and proliferation of cancer stem cells, thereby reducing tumor growth and metastasis .

Cellular Effects

Amcasertib exhibits significant antiproliferative effects on various types of cells, particularly ovarian cancer and cancer stem cells . It induces apoptosis, causes G1 phase arrest, and impedes colony formation in cancer cells . Additionally, Amcasertib effectively inhibits spheroid growth and suppresses invasion and migration in cancer cells . These cellular effects highlight its potential as a therapeutic agent in targeting cancer stem cells and reducing tumor progression .

Molecular Mechanism

The molecular mechanism of Amcasertib involves the inhibition of serine-threonine stemness kinases, which are crucial for the maintenance of cancer stem cells . By targeting NANOG, Amcasertib disrupts the signaling pathways that promote cancer stem cell self-renewal and proliferation . This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby reducing tumor growth and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amcasertib have been observed over time, demonstrating its stability and sustained antiproliferative activity . Long-term studies have shown that Amcasertib maintains its efficacy in inhibiting cancer cell growth and inducing apoptosis . Additionally, its stability and degradation profile suggest that it can be effectively used in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Amcasertib vary with different dosages. At low doses, Amcasertib exhibits potent antiproliferative effects, while higher doses may lead to toxic or adverse effects . Studies have shown that the compound has a threshold effect, where its efficacy is maximized at specific dosages without causing significant toxicity . These findings are crucial for determining the optimal dosage for therapeutic use .

Metabolic Pathways

Amcasertib is involved in metabolic pathways that regulate cancer cell growth and survival . By inhibiting serine-threonine stemness kinases, it affects the metabolic flux and metabolite levels within cancer cells . This disruption of metabolic pathways contributes to the compound’s antiproliferative and pro-apoptotic effects .

Transport and Distribution

Within cells and tissues, Amcasertib is transported and distributed through specific transporters and binding proteins . Its localization and accumulation in cancer cells are critical for its therapeutic efficacy . The compound’s ability to target and accumulate in cancer stem cells enhances its potential as an anticancer agent .

Subcellular Localization

Amcasertib’s subcellular localization is primarily within the cytoplasm and nucleus of cancer cells . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins effectively . Additionally, post-translational modifications and targeting signals may direct Amcasertib to specific cellular compartments, enhancing its therapeutic potential .

化学反应分析

Amcasertib undergoes various types of chemical reactions, including:

Oxidation: Amcasertib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

Substitution: Amcasertib can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

相似化合物的比较

Amcasertib is unique in its ability to specifically target serine-threonine stemness kinases and NANOG. Similar compounds include:

BBI-503: Another stemness kinase inhibitor with similar properties.

BBI-608: Targets cancer stem cells but with a different mechanism of action.

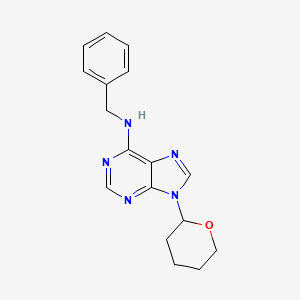

属性

CAS 编号 |

1129403-56-0 |

|---|---|

分子式 |

C31H33N5O2S |

分子量 |

539.7 g/mol |

IUPAC 名称 |

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17- |

InChI 键 |

QDWKGEFGLQMDAM-ULJHMMPZSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

手性 SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

规范 SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

外观 |

Solid powder |

Key on ui other cas no. |

1129403-56-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amcasertib; BBI503; BBI-503; BB I503. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

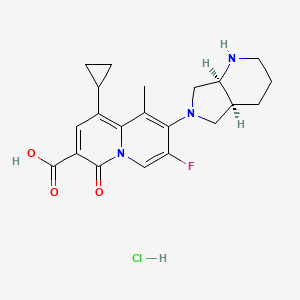

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)

![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)

![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)